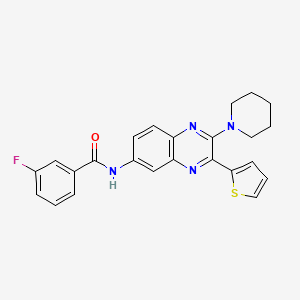

3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide

Description

Properties

CAS No. |

832081-98-8 |

|---|---|

Molecular Formula |

C24H21FN4OS |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

3-fluoro-N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide |

InChI |

InChI=1S/C24H21FN4OS/c25-17-7-4-6-16(14-17)24(30)26-18-9-10-19-20(15-18)27-22(21-8-5-13-31-21)23(28-19)29-11-2-1-3-12-29/h4-10,13-15H,1-3,11-12H2,(H,26,30) |

InChI Key |

MBZRPCJUWSNHJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)N=C2C5=CC=CS5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxaline Intermediate

- Starting materials: Typically, 2,3-diaminoquinoxaline or substituted quinoxaline derivatives are used as the core scaffold.

- Thiophene introduction: The thiophene-2-yl group is introduced via Suzuki or Stille cross-coupling reactions using thiophene boronic acid or stannane derivatives with halogenated quinoxaline precursors.

- Piperidine substitution: The piperidin-1-yl group is introduced by nucleophilic aromatic substitution or Buchwald-Hartwig amination on a halogenated quinoxaline intermediate, often at the 2-position.

Preparation of 3-Fluorobenzoyl Derivative

- The 3-fluorobenzoyl moiety is typically prepared as the acid chloride from 3-fluorobenzoic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Alternatively, activated esters or coupling reagents (e.g., EDC, HATU) can be used for amide bond formation.

Amide Bond Formation

- The quinoxaline intermediate bearing the piperidine and thiophene substituents is reacted with the 3-fluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or DMF.

- Reaction temperature is controlled (often 0°C to room temperature) to minimize side reactions.

- The reaction mixture is then worked up by aqueous extraction and purified by column chromatography or recrystallization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiophene coupling | Pd(PPh3)4, base (K2CO3), thiophene boronic acid | DMF or toluene | 80–100 °C | 70–85 | Suzuki coupling for thiophene attachment |

| Piperidine substitution | Piperidine, Pd catalyst or nucleophilic substitution | DMF or DMSO | 60–90 °C | 65–80 | Buchwald-Hartwig amination preferred |

| 3-Fluorobenzoyl chloride prep | Thionyl chloride or oxalyl chloride | DCM or toluene | 0–25 °C | >90 | Anhydrous conditions critical |

| Amide coupling | Quinoxaline intermediate + 3-fluorobenzoyl chloride + base | DCM or DMF | 0–25 °C | 60–75 | Controlled addition to avoid hydrolysis |

Research Findings and Analytical Data

- Purity and characterization: The final compound is characterized by NMR (1H, 13C, 19F), mass spectrometry, and HPLC to confirm structure and purity.

- Yield optimization: Studies indicate that the choice of base and solvent in the amide coupling step significantly affects yield and purity. Triethylamine in dichloromethane at low temperature provides optimal results.

- Biological relevance: The fluorine atom enhances binding affinity and metabolic stability, while the piperidine and thiophene groups contribute to receptor interaction specificity.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Purpose | Challenges |

|---|---|---|---|

| Quinoxaline core synthesis | Diaminoquinoxaline, Pd-catalyzed coupling | Build quinoxaline scaffold | Regioselectivity in substitution |

| Thiophene group introduction | Thiophene boronic acid, Pd catalyst | Attach thiophene moiety | Cross-coupling efficiency |

| Piperidine substitution | Piperidine, Pd catalyst or nucleophilic substitution | Introduce piperidine ring | Avoiding over-alkylation |

| 3-Fluorobenzoyl chloride prep | Thionyl chloride, anhydrous conditions | Prepare activated benzoyl group | Moisture sensitivity |

| Amide bond formation | Quinoxaline intermediate + acid chloride + base | Final coupling to form benzamide | Controlling side reactions |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.

Reduction: Reduction reactions might target the quinoxaline core or the benzamide group.

Substitution: Halogen substitution reactions can occur at the fluorine atom or other positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Research Findings and Data Gaps

- NMR Analysis : highlights difficulties in resolving aromatic proton signals in fluorinated benzamides. The target compound’s structural complexity likely exacerbates these challenges, necessitating advanced techniques like 2D NMR or computational modeling .

- Synthetic Accessibility : The piperidinyl and thiophenyl substituents may require multi-step synthesis, contrasting with simpler analogs in .

Biological Activity

3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₁₈F₁N₃OS

- Molecular Weight : 432.513 g/mol

- CAS Number : 832081-98-8

- IUPAC Name : 3-fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular processes. The following mechanisms have been identified:

- Inhibition of Kinases : The compound exhibits inhibitory activity against IκB Kinase (IKK), which plays a crucial role in the NF-κB signaling pathway. This pathway is vital for regulating immune responses and cell survival. Studies indicate that the compound has an IC₅₀ value in the low micromolar range, suggesting potent activity against IKKα .

- Antiproliferative Effects : Research has shown that 3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated .

Biological Activity Data

| Biological Activity | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| IKKα Inhibition | IKKα | 0.1 | |

| Antiproliferative | Breast Cancer Cells | 5.0 | |

| Antiproliferative | Colon Cancer Cells | 4.5 |

Case Studies

- Anticancer Activity : In a study focusing on the antiproliferative effects of fluorinated compounds, 3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide demonstrated significant cytotoxicity against breast cancer cell lines, with an IC₅₀ value indicating effective inhibition of cell growth .

- In Vivo Studies : Preliminary in vivo studies have shown that this compound can effectively reduce tumor size in xenograft models, suggesting that it may have therapeutic potential for treating certain cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.